molecular formula C10H14ClNO B8395919 1-(4-Chloro-2-methyl-phenyl)amino-3-hydroxy-propane

1-(4-Chloro-2-methyl-phenyl)amino-3-hydroxy-propane

Cat. No. B8395919
M. Wt: 199.68 g/mol
InChI Key: YSYRREIAOIFCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-2-methyl-phenyl)amino-3-hydroxy-propane is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-2-methyl-phenyl)amino-3-hydroxy-propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-2-methyl-phenyl)amino-3-hydroxy-propane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Chloro-2-methyl-phenyl)amino-3-hydroxy-propane

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-(4-chloro-2-methylanilino)propan-1-ol

InChI

InChI=1S/C10H14ClNO/c1-8-7-9(11)3-4-10(8)12-5-2-6-13/h3-4,7,12-13H,2,5-6H2,1H3

InChI Key

YSYRREIAOIFCLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2-methylaniline (35.7 g) and 3-bromo-1-propanol (8.75 g) was heated at 100° C. under nitrogen for 1 hour. After cooling, a solid mass formed which was partitioned between dichloromethane and 1N sodium hydroxide. The organic layer was washed with brine, dried over anhydrous potassium carbonate and concentrated in vacuo to give a brown oil. The crude material was dissolved in dichloromethane and absorbed onto a column of Merck-60 flash silica gel. Elution with a solvent gradient (from 100% dichloromethane to 95:5 dichloromethane-methanol) provided the title product (18.0 g, 90%) as a brown oil, which was used as such in the next step.
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
8.75 g
Type
reactant
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

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